N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a heterocyclic compound featuring a thiazole core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-(methylthio)benzamide substituent. The benzodioxin-thiazole scaffold is structurally distinct due to its electron-rich aromatic system and sulfur-containing functional groups, which may influence pharmacological properties such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKUOHQHDSHZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a thiazole ring and a benzo[d]dioxin moiety. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific glycosidases, which are crucial for carbohydrate metabolism. This inhibition may contribute to its therapeutic effects in metabolic disorders .
- Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties, potentially through apoptosis induction in cancer cells .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for use in cancer therapy.
- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in antimicrobial therapy.
- Analgesic Effects : There is emerging evidence that this compound may exert pain-relieving properties, warranting further exploration in pain management contexts.
Research Findings and Case Studies
A selection of studies highlights the biological activity of the compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on breast cancer cell lines; results indicated significant growth inhibition at specific concentrations. |
| Study 2 | Evaluated antibacterial activity against Staphylococcus aureus; demonstrated effective inhibition comparable to standard antibiotics. |
| Study 3 | Assessed analgesic properties in animal models; showed reduced pain response in treated groups versus controls. |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Dihydrothiazole derivatives () exhibit rigid, planar structures with high melting points (>200°C), suggesting strong intermolecular interactions .
Substituent Effects :
- Methylthio (-SMe) : Compared to sulfonyl (-SO₂) groups (), -SMe is less polar, which may enhance membrane permeability but reduce solubility.
- Electron-withdrawing groups (e.g., -CF₃, -Br in ): These groups are associated with moderate synthesis yields (24–37%) but high purity (95–100%) .
Synthetic Efficiency :
- Oxadiazole derivatives () require multi-step synthesis with yields ≤37%, while dihydrothiazoles () achieve higher yields (79–92%) using hydrazone formation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
